molecular formula C11H13FO2 B1459099 3-(2-Fluoro-4-methylphenyl)-2-methylpropionic acid CAS No. 1513229-84-9

3-(2-Fluoro-4-methylphenyl)-2-methylpropionic acid

Cat. No. B1459099
M. Wt: 196.22 g/mol
InChI Key: CJUBCTCBFBPBGG-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methylphenylboronic acid” is a boronic acid derivative with the molecular formula C7H8BFO2 . It has an average mass of 153.947 Da and a monoisotopic mass of 154.060135 Da .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, one study presented the synthesis of chiral building blocks from achiral materials utilizing asymmetric hydrogenation and asymmetric epoxidation .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methylphenylboronic acid” has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Fluoro-4-methylphenyl)-2-methylpropionic acid” are not available, boronic acid compounds are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-methylphenylboronic acid” include a solid form and a melting point of 228-233 °C .

Scientific Research Applications

Synthesis of Chiral Building Blocks for Drug Discovery

  • Application Summary: This compound is used in the synthesis of chiral building blocks for drug discovery. The research focuses on asymmetric synthesis with chiral catalysts to provide novel chiral amino acids and amino alcohols .
  • Methods of Application: The synthesis involves asymmetric hydrogenation with chiral DuPHOS Rh-catalyst to provide novel chiral α-amino acids and β-amino alcohols. Asymmetric epoxidation employing Jacobsen’s Mn catalyst to afford α-amino alcohols is also discussed .
  • Results: The research resulted in the development of a generic synthesis to access large numbers of diverse chiral α-amino acids and β-amino alcohols .

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers

  • Application Summary: This compound is used in the efficient synthesis of new fluorinated β-amino acid enantiomers through lipase-catalyzed hydrolysis .
  • Methods of Application: The synthesis involves lipase PSIM (Burkholderia cepasia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in iPr2O at 45 °C in the presence of Et3N and H2O .
  • Results: The research resulted in the synthesis of unreacted amino esters and product amino acids with excellent ee values (≥99%) and good chemical yields (>48%) .

Future Directions

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have a wide range of applications in the Suzuki reaction . The future research directions could involve exploring more applications of these compounds in medical and chemical industries.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-3-4-9(10(12)5-7)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUBCTCBFBPBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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